(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile
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Overview
Description
(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile is a chiral compound with a unique structure that makes it an interesting subject for research in various fields of chemistry and biology This compound is characterized by its hexahydro-pyrrolizine core, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material that contains a nitrile group and a suitable amine. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may yield an amine .
Scientific Research Applications
(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile include:
- (3R,8S)-Falcarindiol
- (3R,5R,8R,9R,10R,12R,13R,14R)-4,4,8,10,14-pentamethyl-17-(®-2,6,6-trimethyltetrahydro-2H-pyran-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the carbonitrile group, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
(3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-4-3-7-2-1-5-10(7)8/h7-8H,1-5H2/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQXGTYNRYVUKQ-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](N2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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